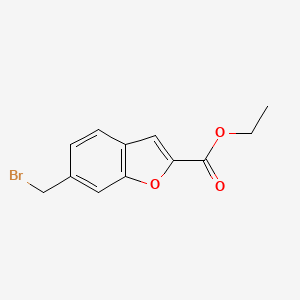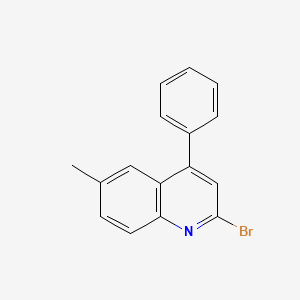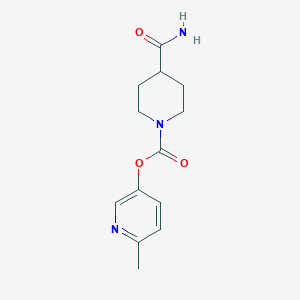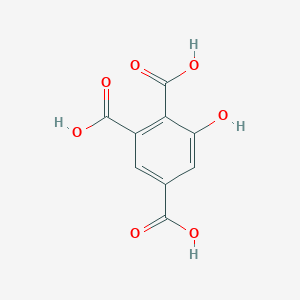
Ethyl 6-(bromomethyl)-1-benzofuran-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-(bromomethyl)-1-benzofuran-2-carboxylate is an organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by the presence of an ethyl ester group, a bromomethyl group, and a carboxylate group attached to the benzofuran core. It is of interest in organic synthesis due to its potential reactivity and applications in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(bromomethyl)-1-benzofuran-2-carboxylate typically involves the bromination of a precursor compound. One common method is the visible-light-induced radical bromination of ethyl 6-methyl-1-benzofuran-2-carboxylate using N-bromosuccinimide (NBS) as the brominating agent. The reaction is initiated by a 150-W tungsten bulb, leading to the desired monobromo product in good yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated systems could also enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 6-(bromomethyl)-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the ester group can lead to the formation of alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.
Aplicaciones Científicas De Investigación
Ethyl 6-(bromomethyl)-1-benzofuran-2-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Chemical Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Mecanismo De Acción
The mechanism of action of ethyl 6-(bromomethyl)-1-benzofuran-2-carboxylate is primarily based on its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of new bonds and functional groups. The ester group can be hydrolyzed to form carboxylic acids, which can further participate in various biochemical pathways.
Comparación Con Compuestos Similares
Ethyl 6-(bromomethyl)-1-benzofuran-2-carboxylate can be compared with other bromomethyl-substituted benzofurans and related compounds:
Ethyl 6-methyl-1-benzofuran-2-carboxylate: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
Ethyl 6-(chloromethyl)-1-benzofuran-2-carboxylate: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and reaction conditions.
Ethyl 6-(hydroxymethyl)-1-benzofuran-2-carboxylate: Contains a hydroxymethyl group, which can participate in different types of reactions compared to the bromomethyl group.
The uniqueness of this compound lies in its specific reactivity due to the presence of the bromomethyl group, which allows for a wide range of chemical transformations and applications in various fields of research.
Propiedades
Fórmula molecular |
C12H11BrO3 |
|---|---|
Peso molecular |
283.12 g/mol |
Nombre IUPAC |
ethyl 6-(bromomethyl)-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C12H11BrO3/c1-2-15-12(14)11-6-9-4-3-8(7-13)5-10(9)16-11/h3-6H,2,7H2,1H3 |
Clave InChI |
ICXPYPFHCCQMCF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC2=C(O1)C=C(C=C2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-amino-2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methylbenzoate](/img/structure/B13869240.png)



![[4-[1-(1H-imidazol-5-yl)ethyl]-3-methylpyridin-2-yl]methanol](/img/structure/B13869263.png)

![N-[4-(2-hydroxyethyl)phenyl]methanesulfonamide](/img/structure/B13869266.png)



![Methyl {1-[(4-nitrophenyl)methyl]-1H-imidazol-4-yl}acetate](/img/structure/B13869294.png)



